

7-Dehydrocholesterol acetate chemical properties

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Compound of Interest

Compound Name: 7-Dehydrocholesterol acetate

Cat. No.: B109800

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An In-depth Technical Guide to the Chemical Properties of **7-Dehydrocholesterol Acetate**

Introduction

7-Dehydrocholesterol acetate is a significant steroidal compound, primarily recognized as a key intermediate in the chemical synthesis of 7-Dehydrocholesterol (provitamin D3). Its chemical stability and solubility properties make it a crucial component in the manufacturing processes of Vitamin D3 and its derivatives. This document provides a comprehensive overview of the chemical and physical properties of **7-Dehydrocholesterol acetate**, along with relevant experimental protocols and biochemical pathway visualizations, tailored for researchers, scientists, and professionals in drug development.

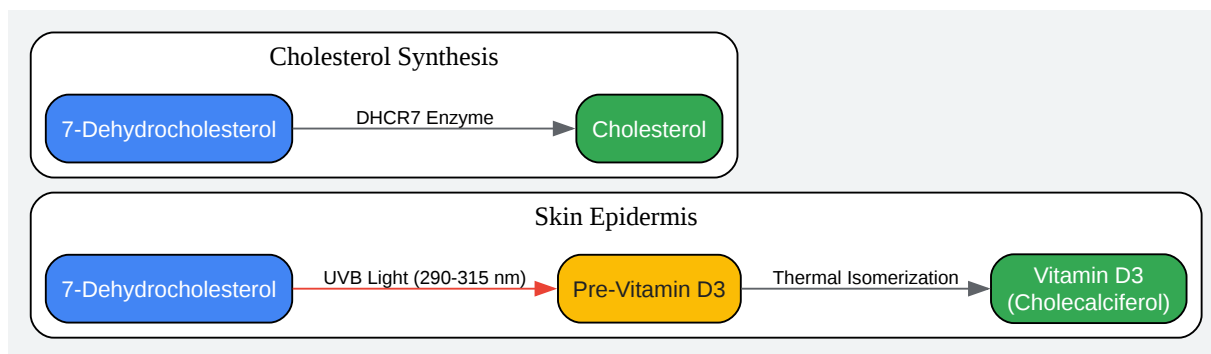
Chemical and Physical Properties

The following table summarizes the key quantitative properties of **7-Dehydrocholesterol acetate**.

Property	Value
CAS Number	1059-86-5[1][2][3][4]
Molecular Formula	C29H46O2[1][2][3][4]
Molecular Weight	426.67 g/mol [1][4], 426.68 g/mol [2], 426.685 g/mol [3]
Melting Point	128-129 °C[2], 129.5 °C[5][6], 240-244 °C[1]
Boiling Point	482.07 °C (estimate)[5], 482 °C[6]
Density	1.0041 g/cm ³ (estimate)[5], 1.01 g/cm ³ [6]
Refractive Index	1.5045 (estimate)[5]
Appearance	White to off-white crystals[1], Pale Beige Solid[5], White powder[6]
Purity	≥96% (NMR)[1], 98%[3], ≥97%[6]
Solubility	Soluble in chloroform[1][5], ethyl acetate (slightly)[5], and methanol[6].
Storage Conditions	+4°C[1], -20°C[5]. Protect from light and moisture.[1][5]
Stability	Stable for at least 2 years when stored at +4°C. [1]

Biochemical Significance and Pathways

7-Dehydrocholesterol acetate itself is primarily a synthetic intermediate. However, its deacetylated form, 7-Dehydrocholesterol (7-DHC), is a crucial precursor in the biosynthesis of both cholesterol and vitamin D3. In the final step of cholesterol synthesis, 7-DHC is converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7). In the skin, exposure to ultraviolet B (UVB) radiation photochemically converts 7-DHC into vitamin D3.



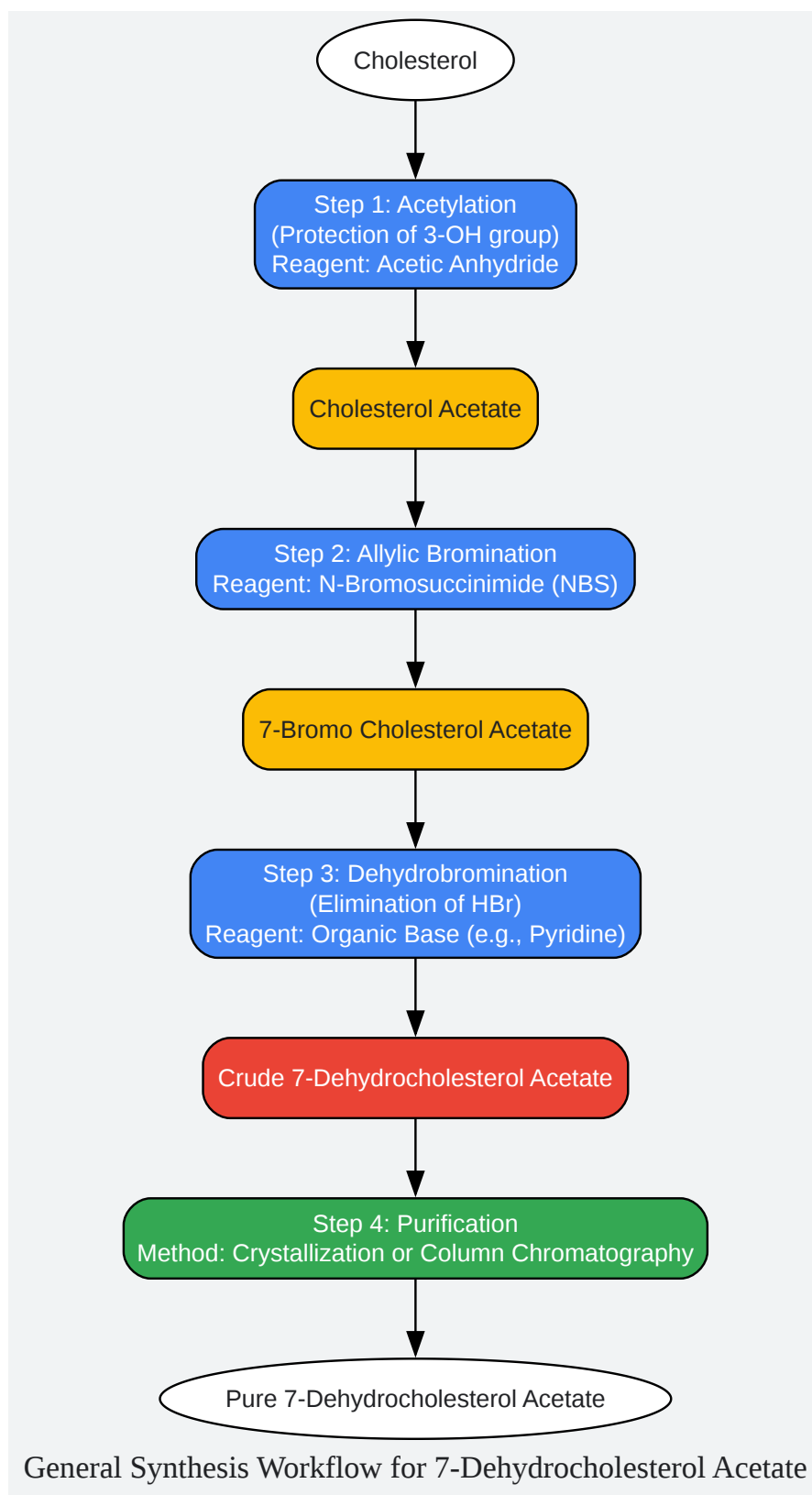
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Biosynthesis of Vitamin D3 from 7-Dehydrocholesterol.

Experimental Protocols

Synthesis and Purification of 7-Dehydrocholesterol Acetate

7-Dehydrocholesterol acetate is synthesized from cholesterol through a multi-step process that typically involves protection of the hydroxyl group, bromination, and then dehydrobromination. The following is a generalized protocol based on common synthetic routes.



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Generalized synthesis workflow for **7-Dehydrocholesterol Acetate**.

Methodology:

- Protection of the 3-hydroxyl group: Cholesterol is reacted with a suitable protecting group, such as acetic anhydride, in the presence of an organic base like pyridine or 4-dimethylaminopyridine (DMAP), to form cholesterol acetate.^[7] This step yields cholesterol acetate with high purity (>90%) and yield (94-98%).^[7]
- Bromination: The cholesterol acetate is then subjected to bromination at the 7-position. This is typically achieved using a reagent like N-bromosuccinimide (NBS).^[8] This reaction can produce a mixture of 7 α and 7 β bromo derivatives.^[7]
- Dehydrobromination: The 7-bromo cholesterol acetate intermediate is then treated with a base to eliminate hydrogen bromide, forming the 5,7-diene system characteristic of **7-dehydrocholesterol acetate**.^[8]
- Purification: The crude **7-Dehydrocholesterol acetate** is purified. This can be done by suspending the crude product in a solvent such as acetone, methanol, or ethanol, and cooling to -10°C to induce crystallization.^[7] Alternatively, column chromatography using silica gel can be employed for purification.^[7]

Saponification to 7-Dehydrocholesterol

To obtain 7-Dehydrocholesterol, the acetate group is removed via saponification.

Methodology:

- The purified **7-Dehydrocholesterol acetate** is dissolved in a solvent like toluene.^[7]
- A solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an alcohol (e.g., methanol), is added to the reaction mixture.^{[7][8]}
- The reaction is heated (e.g., to 55-70°C) for several hours until the starting material is consumed, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).^[7]
- After completion, the reaction mixture is cooled, and the organic layer is washed with water and a saturated salt solution until the pH is neutral.^[7]

- The organic solvent is then evaporated under vacuum to yield the 7-Dehydrocholesterol product.[7]

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